molecular formula C12H6ClN5O B12915428 3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile CAS No. 918410-43-2

3-(2-Chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile

Cat. No.: B12915428
CAS No.: 918410-43-2
M. Wt: 271.66 g/mol
InChI Key: ZIYVZOMXURQYQN-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring substituted with a 2-chloro-5-hydroxyphenylamino group and two cyano groups at positions 2 and 5. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the 2-chloro-5-hydroxyphenylamino group: This step involves the reaction of the pyrazine ring with 2-chloro-5-hydroxyaniline under suitable conditions to form the desired substitution.

    Addition of cyano groups: The cyano groups can be introduced through nucleophilic substitution reactions using suitable reagents such as cyanogen bromide or other cyanating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinones, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-hydroxyaniline: A precursor used in the synthesis of the compound.

    Pyrazine-2,5-dicarbonitrile: A core structure that forms the basis of the compound.

    Other pyrazine derivatives: Compounds with similar structures but different substituents, such as 2,3-dichloropyrazine or 2,5-dimethylpyrazine.

Uniqueness

3-((2-Chloro-5-hydroxyphenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

918410-43-2

Molecular Formula

C12H6ClN5O

Molecular Weight

271.66 g/mol

IUPAC Name

3-(2-chloro-5-hydroxyanilino)pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C12H6ClN5O/c13-9-2-1-8(19)3-10(9)18-12-11(5-15)16-6-7(4-14)17-12/h1-3,6,19H,(H,17,18)

InChI Key

ZIYVZOMXURQYQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)NC2=NC(=CN=C2C#N)C#N)Cl

Origin of Product

United States

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